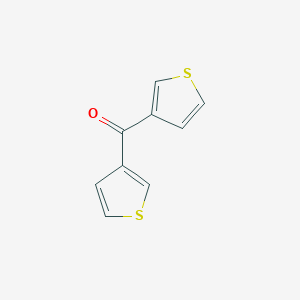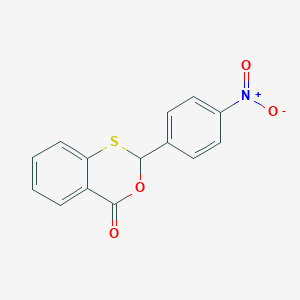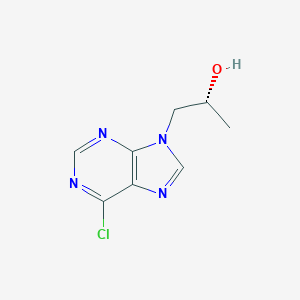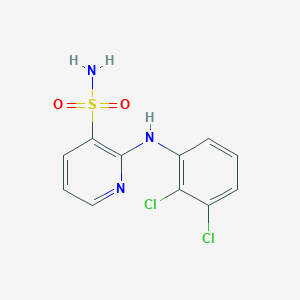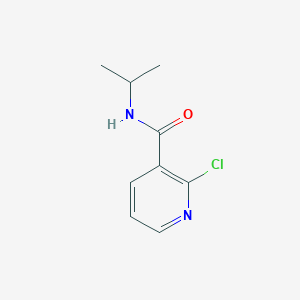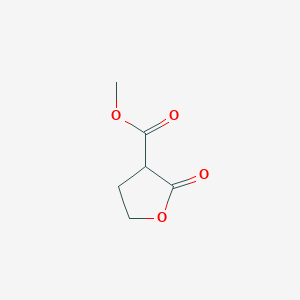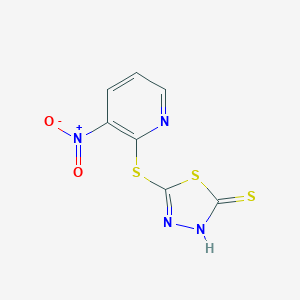![molecular formula C24H28N2O3S2 B186411 Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 4633-44-7](/img/structure/B186411.png)
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is not fully understood, but it is believed to involve modulation of the GABAergic system and inhibition of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, leading to its potential use in the treatment of anxiety and other GABA-related disorders. Additionally, the compound has been found to have antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases and inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including the lack of understanding of its mechanism of action and potential side effects.
Future Directions
Future research on Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications in various diseases. Additionally, research should be conducted to determine the optimal dosage and potential side effects of the compound. Further studies could also investigate the potential use of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
The synthesis of Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired compound.
Scientific Research Applications
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been studied for its potential therapeutic applications in various scientific research studies. One study found that the compound exhibited anticonvulsant activity in animal models, suggesting potential use in the treatment of epilepsy. Another study found that the compound showed anti-inflammatory activity, indicating potential use in the treatment of inflammatory diseases.
properties
CAS RN |
4633-44-7 |
|---|---|
Product Name |
Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate |
Molecular Formula |
C24H28N2O3S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
pentyl 2-[[3-(2-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H28N2O3S2/c1-3-4-9-14-29-20(27)15-30-24-25-22-21(17-11-6-8-13-19(17)31-22)23(28)26(24)18-12-7-5-10-16(18)2/h5,7,10,12H,3-4,6,8-9,11,13-15H2,1-2H3 |
InChI Key |
RLVDSUXUUPRDRY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4C |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



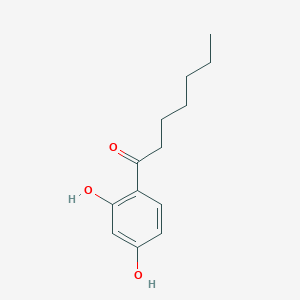
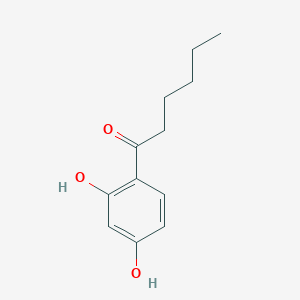
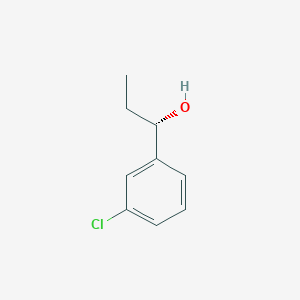
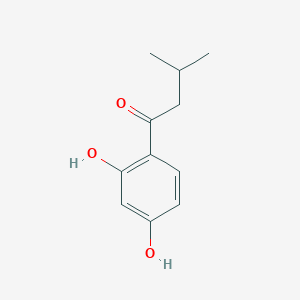
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
